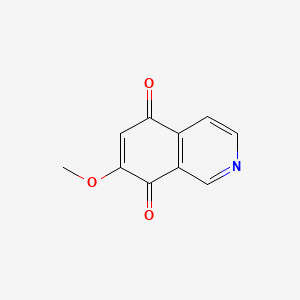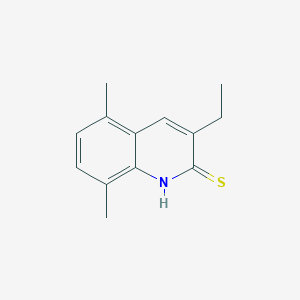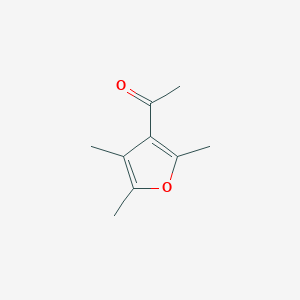
1-(2,4,5-Trimethylfuran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,5-Trimethylfuran-3-yl)ethanone is an organic compound belonging to the class of furans It is characterized by a furan ring substituted with three methyl groups at positions 2, 4, and 5, and an ethanone group at position 3
Méthodes De Préparation
The synthesis of 1-(2,4,5-Trimethylfuran-3-yl)ethanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2,4,5-Trimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
1-(2,4,5-Trimethylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties, making it a candidate for further study in drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant aroma. Additionally, it serves as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2,4,5-Trimethylfuran-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
1-(2,4,5-Trimethylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2,4,5-Trimethylphenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of a furan ring. It exhibits different chemical reactivity and applications.
2,4,5-Trimethylfuran: Lacking the ethanone group, this compound is less reactive in certain types of chemical reactions but still serves as a valuable intermediate in organic synthesis.
Acetylfuran: This compound has a furan ring with an acetyl group but lacks the additional methyl substitutions. It is used in different contexts within chemical research and industry.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-(2,4,5-trimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-5-7(3)11-8(4)9(5)6(2)10/h1-4H3 |
Clé InChI |
UVCBWEHMWHPOTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


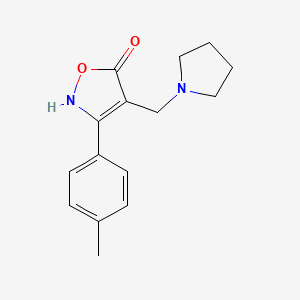
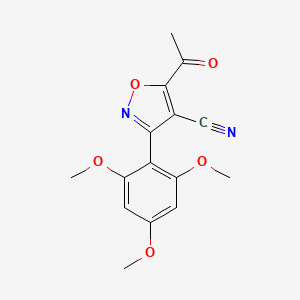

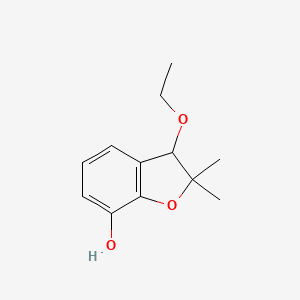
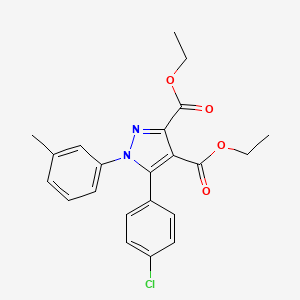

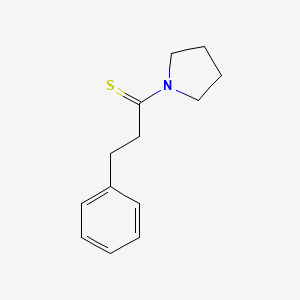

![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
